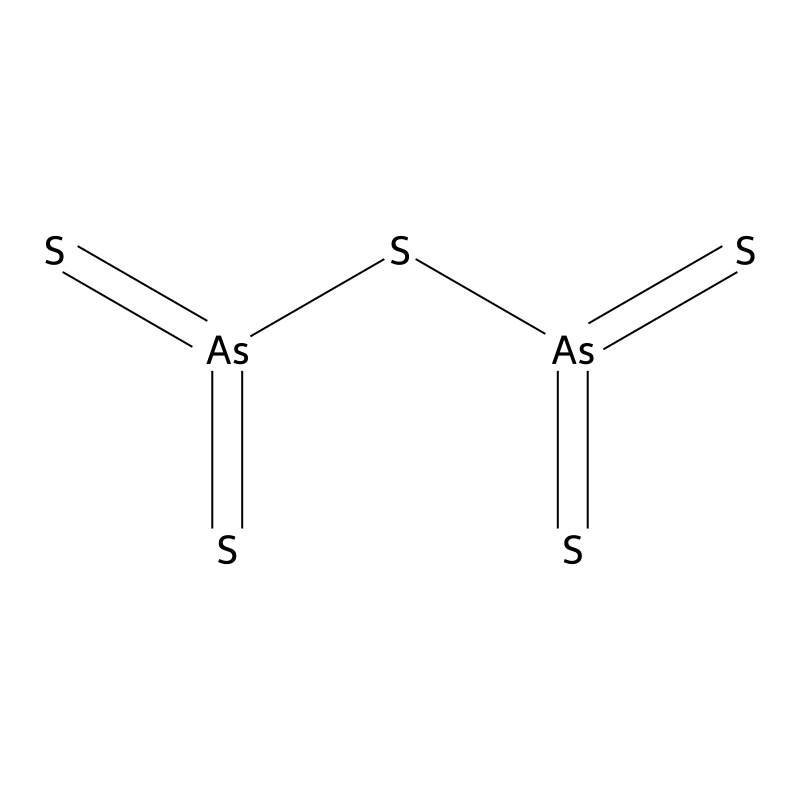

Arsenic pentasulfide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Arsenic pentasulfide (As2S5) is a group 15 chalcogenide and a high-oxidation-state (As^V) glass-forming material. In industrial and research procurement, it is primarily sourced as a precursor for mid-infrared (mid-IR) optics, specialized chalcogenide microstructured optical fibers (MOFs), and phase-directed semiconductor synthesis [1]. Compared to the more ubiquitous arsenic trisulfide (As2S3), As2S5 provides a distinct stoichiometric ratio that alters its glass transition temperature, refractive index, and optical bandgap, making it a critical material when specific thermal-mechanical compatibility or higher visible-to-mid-IR transmission is required [2].

References

- [1] Cheng, Tonglei, et al. 'Soliton self-frequency shift and third-harmonic generation in a four-hole As2S5 microstructured optical fiber.' Optics letters 39.4 (2014): 1005-1008.

- [2] Cheng, Tonglei, et al. 'Soliton self-frequency shift and dispersive wave in a hybrid four-hole AsSe2-As2S5 microstructured optical fiber.' Applied Physics Letters 104.12 (2014).

Substituting As2S5 with the more common As2S3 or As2S2 fundamentally alters both the optical and chemical trajectory of the target application. In optical fiber drawing, replacing As2S5 with As2S3 introduces thermal expansion mismatches and refractive index deviations that prevent successful co-drawing with core materials like AsSe2 [1]. In semiconductor synthesis, the oxidation state of the arsenic precursor strictly dictates the resulting crystal phase; using As2S2 instead of As2S5 during the sulfurization of copper films yields entirely different ternary phases (e.g., sinnerite instead of enargite), leading to catastrophic failure in photovoltaic device engineering [2].

References

- [1] Cheng, Tonglei, et al. 'Soliton self-frequency shift and dispersive wave in a hybrid four-hole AsSe2-As2S5 microstructured optical fiber.' Applied Physics Letters 104.12 (2014).

- [2] Synthesis and Characterization of Copper Arsenic Sulfide for Solution-Processed Photovoltaics. Academic Dissertation/Primary Research, Chapter 8 (2018).

Enhanced Mid-Infrared Transmission for Supercontinuum Fibers

In the fabrication of microstructured optical fibers, the choice between As2S5 and As2S3 significantly impacts signal transmission. Spectroscopic analysis of 1 mm thick glass samples demonstrates that As2S5 achieves a higher optical transmission of 68.7% at 1900 nm, compared to 64.5% for As2S3 [1]. Furthermore, As2S5 exhibits a shorter cut-off wavelength in the visible range while maintaining broad transparency up to 9.9 μm. This superior transmission profile makes As2S5 the preferred cladding or bulk material for minimizing propagation losses in mid-IR soliton self-frequency shift applications [1].

| Evidence Dimension | Optical transmission at 1900 nm (1 mm thickness) |

| Target Compound Data | 68.7% transmission |

| Comparator Or Baseline | As2S3 (64.5% transmission) |

| Quantified Difference | 4.2% absolute increase in transmission |

| Conditions | 1 mm thick glass samples, measured at 1900 nm |

Higher transmission directly translates to lower propagation losses in microstructured optical fibers, determining the efficiency of mid-IR supercontinuum sources.

Oxidation-State Driven Phase Selection in Copper Arsenic Sulfides

The synthesis of copper arsenic sulfide (Cu-As-S) thin films for photovoltaics is highly sensitive to the chalcogenide precursor's oxidation state. When evaporated copper films are heat-treated in an As2S5 atmosphere, the reaction selectively yields the enargite phase (Cu3AsS4) [1]. In strict contrast, utilizing As2S2 under identical thermal conditions results in the formation of sinnerite (Cu6As4S9) [1]. The distinct As(V) state in As2S5 is thus non-substitutable for researchers and engineers specifically targeting the enargite phase for solution-processed or vapor-treated solar cell absorbers.

| Evidence Dimension | Resulting ternary crystal phase |

| Target Compound Data | Enargite (Cu3AsS4) |

| Comparator Or Baseline | As2S2 (yields Sinnerite, Cu6As4S9) |

| Quantified Difference | Complete phase divergence based on precursor stoichiometry |

| Conditions | Heat treatment of evaporated Cu films in precursor atmosphere |

Procuring the correct arsenic sulfide oxidation state is mandatory to achieve the desired semiconductor bandgap and crystal phase for photovoltaic devices.

Thermomechanical Alignment for Hybrid Core-Cladding Optical Fibers

Fabricating hybrid microstructured optical fibers requires precise thermomechanical matching between the core and cladding glasses to prevent interfacial cracking. As2S5 possesses a glass transition temperature (Tg) of 150 °C and a softening temperature (Ts) of 184 °C, which closely matches core materials like AsSe2 (Tg = 140 °C, Ts = 196 °C) [1]. In contrast, stoichiometric As2S3 exhibits a higher Tg (typically reaching the maximal value for As-S glasses, ~200 °C), creating a severe thermal mismatch that complicates the rod-in-tube drawing technique. Consequently, As2S5 is the procurement standard for cladding when paired with lower-Tg chalcogenide cores [1].

| Evidence Dimension | Glass transition temperature (Tg) alignment |

| Target Compound Data | Tg = 150 °C (compatible with AsSe2) |

| Comparator Or Baseline | As2S3 (Tg ~ 200 °C, thermally mismatched) |

| Quantified Difference | ~50 °C reduction in Tg compared to stoichiometric As2S3 |

| Conditions | Thermal expansion analyzer (TMA) measurements for fiber drawing |

Ensures defect-free co-drawing of hybrid optical fibers without mechanical failure or interfacial stress fractures.

Mid-Infrared Microstructured Optical Fibers

Utilizing its high transmission (68.7% at 1900 nm) and compatible thermal properties (Tg ~150 °C), As2S5 is ideal as a cladding material for hybrid chalcogenide fibers used in supercontinuum generation and soliton self-frequency shifting [1].

Enargite (Cu3AsS4) Photovoltaic Absorbers

As2S5 is the required vapor-phase or annealing precursor to selectively drive the formation of the enargite phase in Cu-As-S thin films, avoiding the formation of off-target phases like sinnerite [2].

High-Refractive-Index Infrared Optics

Procured for molding and drawing infrared-transmitting lenses and waveguides where a specific refractive index contrast is needed against As-Se or As-S-Se ternary glasses without suffering from thermal expansion mismatch [1].

References

- [1] Cheng, Tonglei, et al. 'Soliton self-frequency shift and dispersive wave in a hybrid four-hole AsSe2-As2S5 microstructured optical fiber.' Applied Physics Letters 104.12 (2014).

- [2] Synthesis and Characterization of Copper Arsenic Sulfide for Solution-Processed Photovoltaics. Academic Dissertation/Primary Research, Chapter 8 (2018).